molecular formula C9H10N2O B15296826 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol CAS No. 1464856-45-8

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

Cat. No.: B15296826
CAS No.: 1464856-45-8
M. Wt: 162.19 g/mol
InChI Key: VRVNDSJMFJISLW-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(2-pyridyl)imidoyl chlorides with ethyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-{Imidazo[1,2-a]pyridin-2-yl}ethanone.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride

Uniqueness

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethan-1-ol group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its imidazo[1,2-a]pyridine core is known for its stability and bioactivity, making it a valuable scaffold in drug discovery.

Properties

CAS No.

1464856-45-8

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylethanol

InChI

InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3

InChI Key

VRVNDSJMFJISLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)O

Origin of Product

United States

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